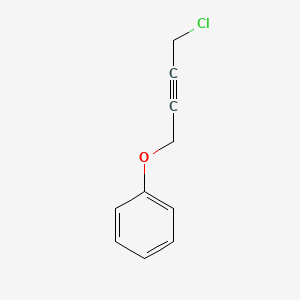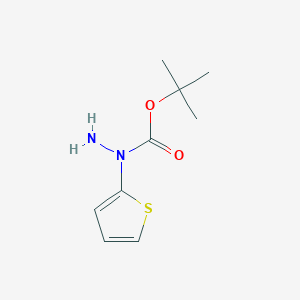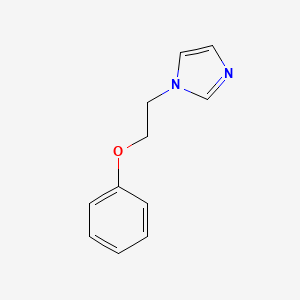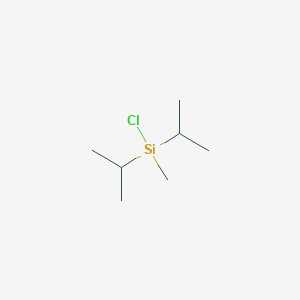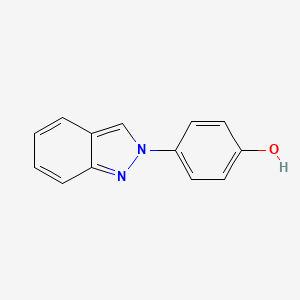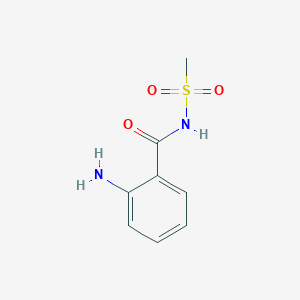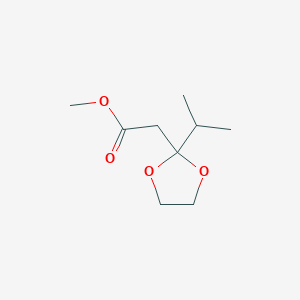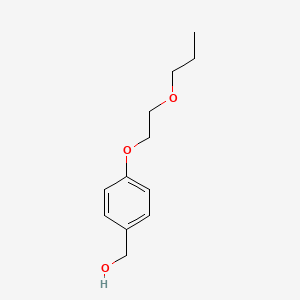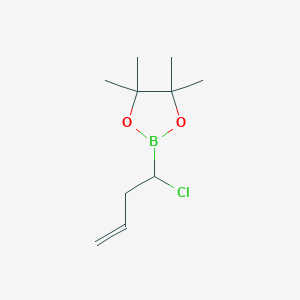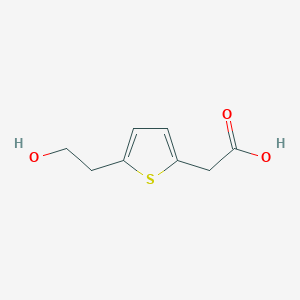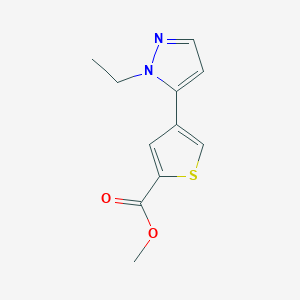
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is a heterocyclic compound that features both pyrazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of these rings in a single molecule makes it a compound of interest for researchers in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with methyl 2-thiophenecarboxylate under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-3-thiophenecarboxylate
Uniqueness
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is unique due to the specific positioning of the pyrazole and thiophene rings, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-9(4-5-12-13)8-6-10(16-7-8)11(14)15-2/h4-7H,3H2,1-2H3 |
InChI Key |
YSFBNWCZTKBHOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=CSC(=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
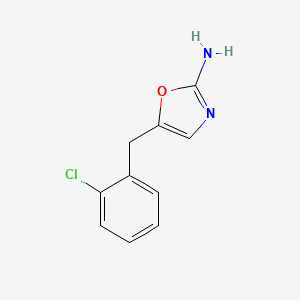
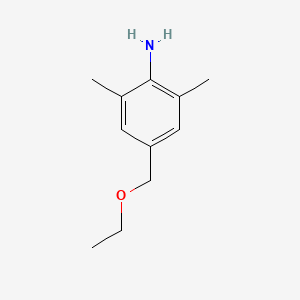
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)
